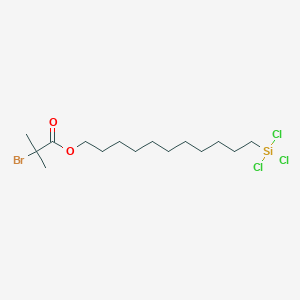

11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate

Vue d'ensemble

Description

“11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate” is a chemical compound used as an initiator in surface-initiated atom transfer radical polymerization (SI-ATRP) processes . It has been used in the synthesis of non-fouling Poly[N-(2-hydroxypropyl)methacrylamide] brushes .

Synthesis Analysis

The synthesis of “this compound” involves two main steps . The first step involves the reaction of undec-10-en-1-ol and α-bromoisobutyryl bromide to form undec-10-en-1-yl 2-bromo-2-methylpropanoate . The second step involves the reaction of the product from the first step with trichlorosilane in the presence of Karstedt’s catalyst in xylene . The product is then purified by Kugelrohr distillation .Molecular Structure Analysis

The molecular formula of “this compound” is C15H28BrCl3O2Si . It has a molecular weight of 454.7, a hydrogen bond acceptor count of 2, and a rotatable bond count of 13 .Chemical Reactions Analysis

This compound is used as an initiator in surface-initiated atom transfer radical polymerization (SI-ATRP) processes . It is used to create substrates for SI-ATRP with varying surface initiator coverage .Physical and Chemical Properties Analysis

The compound has a molecular weight of 454.7, a hydrogen bond acceptor count of 2, and a rotatable bond count of 13 . The exact mass is 452.01075 and the mono-isotopic mass is also 452.01075 .Applications De Recherche Scientifique

1. Synthesis and Polymerization

11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate has been utilized in various polymer synthesis and polymerization processes. For instance, it was used as an initiator in the atom transfer radical polymerization (ATRP) for grafting polymers onto gold surfaces, demonstrating its role in initiating polymer growth on substrates (Belegrinou et al., 2010). Similarly, it was involved in the preparation of living CO2-switchable latexes through emulsion ATRP and AGET miniemulsion ATRP, highlighting its utility in creating environmentally responsive materials (Su et al., 2016).

2. Surface Modification and Functionalization

This compound has been instrumental in surface modification techniques. It was used for the functionalization of surfaces, particularly in the development of biosensors. For example, it was employed to generate thiol-functionalized surfaces on silicon wafers, illustrating its importance in creating chemically reactive surfaces for biosensor applications (McGovern & Thompson, 1999).

3. Material Science and Nanotechnology

In the field of material science and nanotechnology, this compound has been used for the modification of nanoclays. It served as an ATRP initiator attached on montmorillonite clay platelets, enabling the polymerization of other monomers on the clay surface, thus playing a key role in the development of polymer-modified clays for improved mechanical properties (Karesoja et al., 2009).

4. Liquid Crystalline Materials

The compound has also found applications in the synthesis and study of liquid crystalline materials. It was involved in the synthesis of star poly[11-(4′-cyanophenyl-4′′-phenoxy)undecyl acrylates], contributing to research on the thermotropic behavior of these polymers, which is crucial for understanding the properties of liquid crystalline materials (Pugh et al., 2008).

5. Chemistry of Surfactants

This chemical has been synthesized and characterized as part of studies on surfactants, demonstrating its relevance in understanding the properties and behaviors of surfactant molecules. This includes research on polymerizable surfactants, where it contributed to the knowledge of how these molecules interact and form structures in solutions (Summers et al., 2003).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

11-trichlorosilylundecyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BrCl3O2Si/c1-15(2,16)14(20)21-12-10-8-6-4-3-5-7-9-11-13-22(17,18)19/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRWEULSLLKUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCCCCCCCCCC[Si](Cl)(Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BrCl3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630673 | |

| Record name | 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255727-67-4 | |

| Record name | 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1602937.png)